

Application Notes and Protocols: NF764

Treatment for Effective β -Catenin Degradation

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Compound of Interest

Compound Name: NF764

Cat. No.: B15541384

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Introduction

NF764 is a potent and selective covalent degrader of β -catenin (CTNNB1).[1][2] It functions by irreversibly binding to the cysteine residue C619 on β -catenin, leading to its destabilization and subsequent degradation via the ubiquitin-proteasome system.[3][4] This targeted degradation of β -catenin makes **NF764** a valuable tool for studying the Wnt/ β -catenin signaling pathway and a potential therapeutic agent in cancers driven by aberrant β -catenin accumulation.[5][6][7] These application notes provide detailed protocols for utilizing **NF764** to achieve effective β -catenin degradation in cell-based assays.

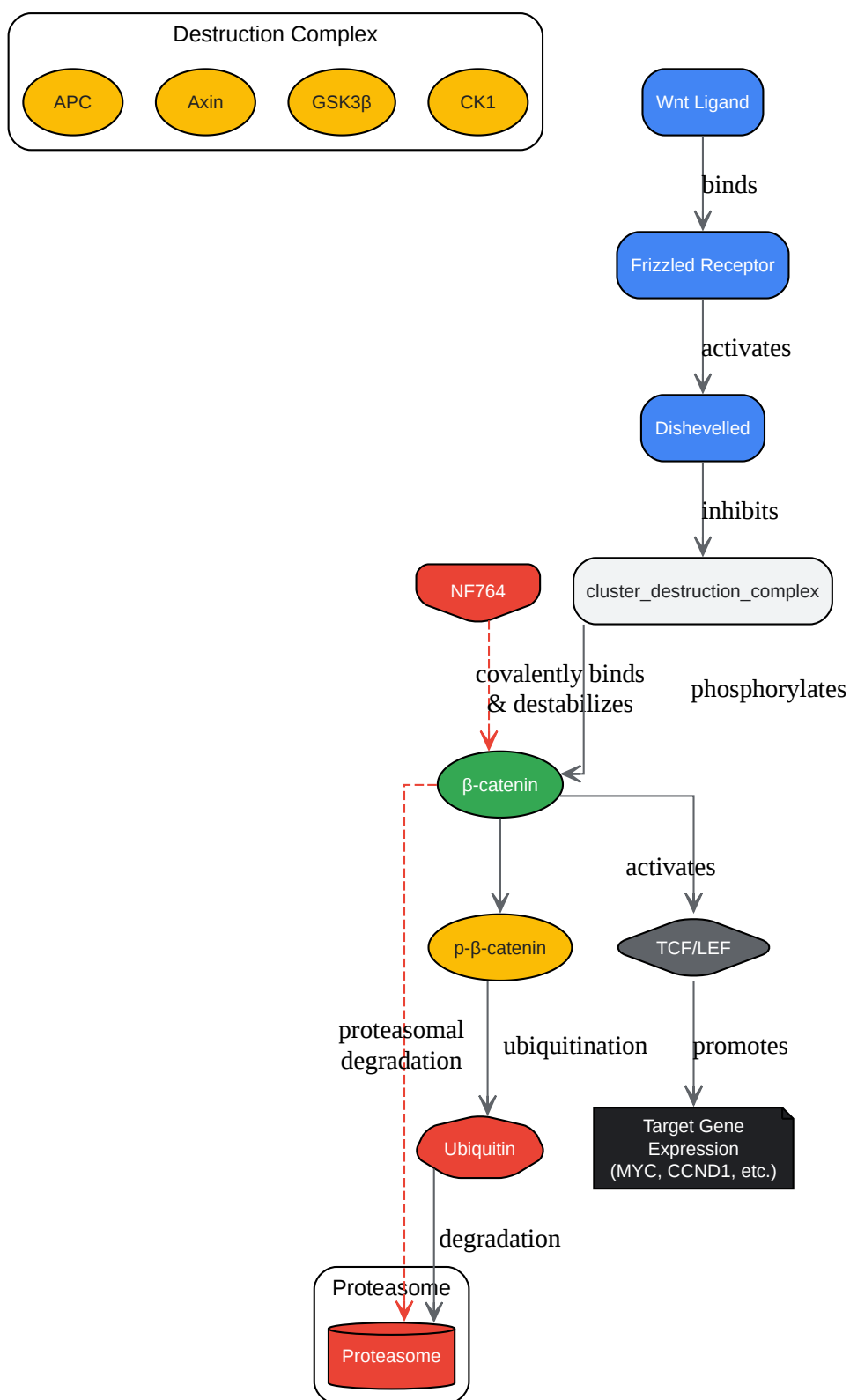
Quantitative Data Summary

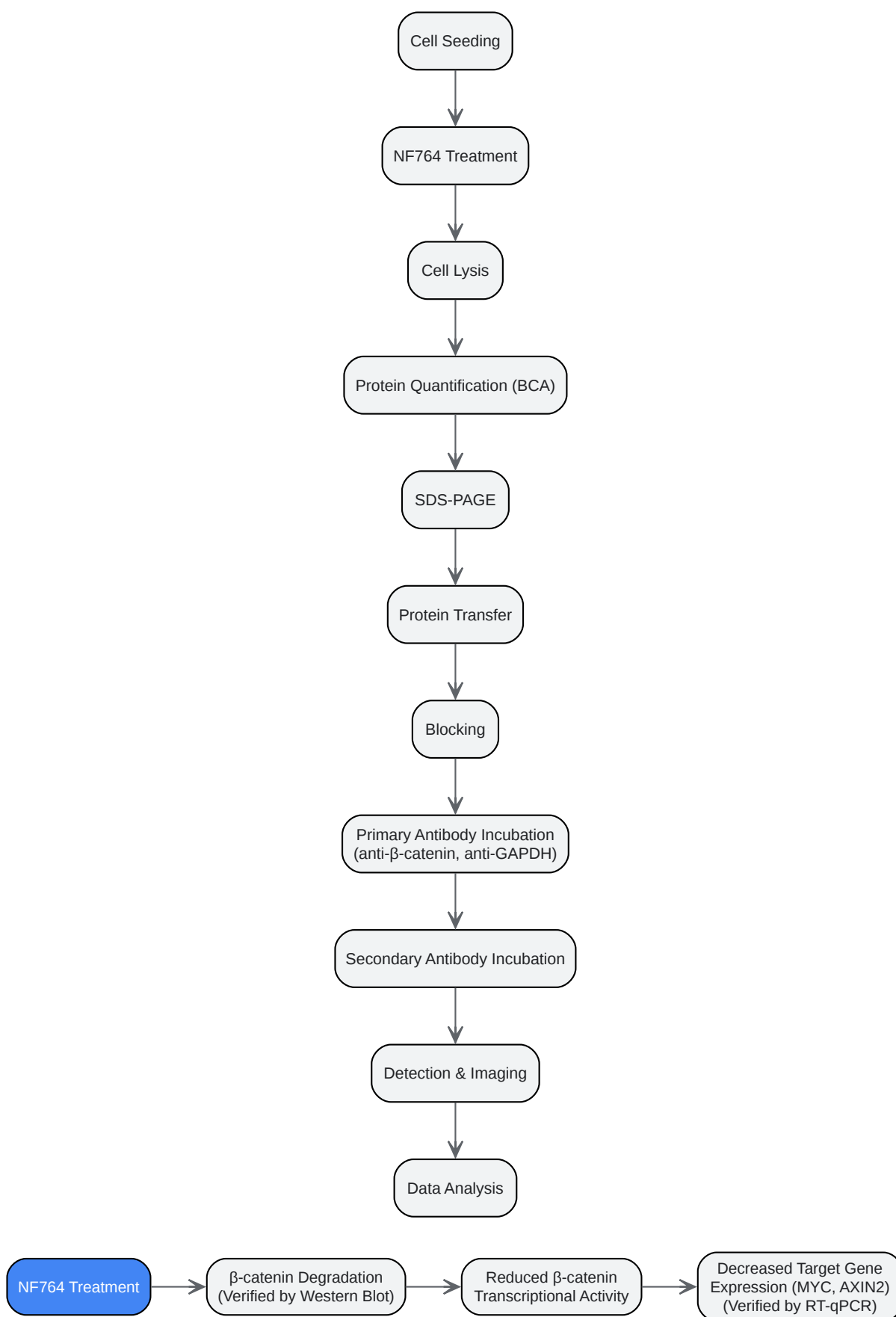
The efficacy of **NF764** in degrading β -catenin has been characterized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) in various cell lines. The optimal treatment duration can vary depending on the cell type and experimental context.

Parameter	Cell Line	Value	Treatment Duration	Reference
DC50	HT29	3.5 nM	6 hours	[2][3]
Dmax	HT29	81%	6 hours	[3]
Dmax	HT29	85%	Not Specified	[2]
Effective Concentration	HiBiT-CTNNB1 HEK293	1-50 μ M	24 hours	[1]
Observation	Colorectal Cancer Cells	Acute loss at 2-4 hours, recovery by 24 hours	2, 4, and 24 hours	[6]

Signaling Pathway and Mechanism of Action

NF764 directly targets β -catenin, a central component of the canonical Wnt signaling pathway. In the absence of Wnt signaling, a destruction complex composed of APC, Axin, GSK3 β , and CK1 phosphorylates β -catenin, marking it for ubiquitination and proteasomal degradation.[8][9] Mutations in this pathway can lead to the stabilization and nuclear accumulation of β -catenin, driving the expression of target genes involved in cell proliferation and survival, such as MYC, S100A6, AXIN2, and CCND1.[2][10] **NF764** circumvents upstream mutations by directly inducing the degradation of β -catenin.





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